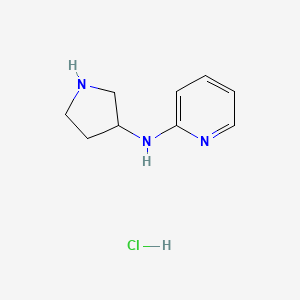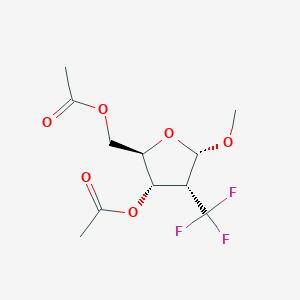
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate is a complex organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This is usually achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Acetylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can modulate various biochemical pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the trifluoromethyl group in ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance the compound’s effectiveness in various applications.
Propiedades
Fórmula molecular |
C11H15F3O6 |
|---|---|
Peso molecular |
300.23 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3/t7-,8-,9-,10+/m1/s1 |
Clave InChI |
FLMUHDLCWYXXHC-KYXWUPHJSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)OC)C(F)(F)F)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


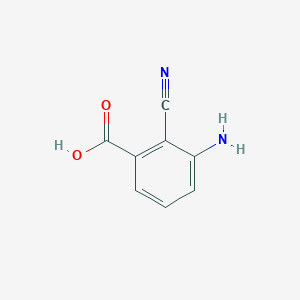
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

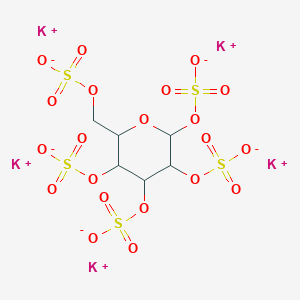
![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
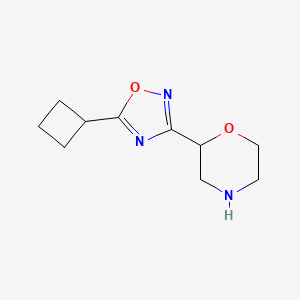

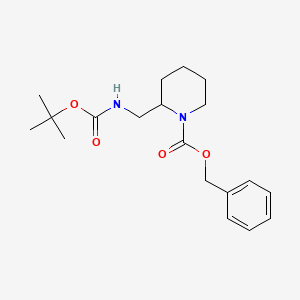

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
